4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a chemical compound known for its complex structure and versatile applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Pyrimidine Core Formation
Reaction of 2-chloropyrimidine with a methylating agent to introduce the methyl group at position 6.
Introduction of a methylsulfanyl group using methyl thiol in the presence of a suitable base.
Step 2: Piperidine Substitution
4-chloromethylpyridine reacts with piperidin-1-yl to form an intermediate.
This intermediate is further reacted with the 3-chloropyridin-4-yl compound under basic conditions.
Step 3: Final Assembly
The intermediate compounds are then coupled under controlled conditions to achieve the final structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might employ continuous flow chemistry to optimize reaction conditions and yield. This approach ensures precise control over reaction parameters, scalability, and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the sulfanyl group using strong oxidizing agents.
Reduction: : Reduction reactions can target the nitrogen atoms in the pyrimidine ring.
Substitution: : The chloropyridinyl and piperidinyl moieties can be replaced with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
From Oxidation: : Sulfoxides or sulfones.
From Reduction: : Partially or fully reduced pyrimidine derivatives.
From Substitution: : Varied functionalized pyrimidine compounds.
Scientific Research Applications
In Chemistry
Catalysis: : Acts as a ligand in catalytic reactions due to its complex structure.
Material Science: : Used in the development of novel materials with specific electronic properties.
In Biology and Medicine
Drug Development:
Biological Research: : Functions as a probe or inhibitor in biochemical assays.
In Industry
Agrochemicals: : Utilized in the synthesis of compounds for pest control.
Pharmaceuticals: : Employed in the development of new active pharmaceutical ingredients.
Mechanism of Action
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine exerts its effects by interacting with specific molecular targets, primarily involving pyrimidine-binding proteins or enzymes. The presence of the chloropyridinyl group facilitates binding to certain active sites, while the piperidinyl moiety may enhance cell permeability and binding affinity.
Comparison with Similar Compounds
Unique Features
Pyrimidine Ring: : Provides stability and reactivity.
Chloropyridinyl Group: : Enhances binding specificity.
Similar Compounds
4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine: : Similar in structure but lacks the piperidin-1-yl group.
2-(3-chloropyridin-4-yl)-6-methylpyrimidine: : Shares the chloropyridinyl group but differs in the piperidine substitution.
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine stands out for its unique combination of functional groups, offering a range of applications and reactivity.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-12-9-16(21-17(20-12)24-2)22-7-4-13(5-8-22)11-23-15-3-6-19-10-14(15)18/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFOFEMAMZGDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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